molecular formula C8H15F2NO B13005927 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol

Cat. No.: B13005927
M. Wt: 179.21 g/mol
InChI Key: PEGCDYGVDFLKMJ-UHFFFAOYSA-N
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Description

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol is a chemical compound characterized by the presence of an amino group, a difluorocyclohexyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol typically involves the reaction of 4,4-difluorocyclohexanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol is unique due to its specific structural features, such as the presence of both an amino group and a difluorocyclohexyl group.

Properties

Molecular Formula

C8H15F2NO

Molecular Weight

179.21 g/mol

IUPAC Name

2-amino-1-(4,4-difluorocyclohexyl)ethanol

InChI

InChI=1S/C8H15F2NO/c9-8(10)3-1-6(2-4-8)7(12)5-11/h6-7,12H,1-5,11H2

InChI Key

PEGCDYGVDFLKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(CN)O)(F)F

Origin of Product

United States

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